Disodium 8-hydroxy-7-[(6-sulphonato-2-naphthyl)azo]quinoline-5-sulphonate
Overview
Description
NSC87877 is a potent inhibitor of protein tyrosine phosphatases, specifically targeting SHP-1 and SHP-2. These enzymes play crucial roles in cellular signaling pathways, and their inhibition has significant implications for various biological processes and disease treatments .
Mechanism of Action
Target of Action
NSC87877, also known as NSC-87877 disodium or Disodium 8-hydroxy-7-[(6-sulphonato-2-naphthyl)azo]quinoline-5-sulphonate, is a potent inhibitor of SHP-1 and SHP-2 protein tyrosine phosphatases . These enzymes play a crucial role in the regulation of cellular functions such as cell growth, differentiation, mitotic cycle, and oncogenic transformation .
Mode of Action
NSC87877 acts as a catalytic site-targeting inhibitor of SHP-1 and SHP-2 protein tyrosine phosphatases . It binds to the active site of these enzymes, preventing them from dephosphorylating their substrate proteins. This inhibition disrupts the normal signaling pathways regulated by these phosphatases .
Biochemical Pathways
The inhibition of SHP-1 and SHP-2 by NSC87877 affects several biochemical pathways. It has been shown to inhibit EGF-induced Erk1/2 activation in HEK293 cells . Moreover, it can lead to increased p53 phosphorylation and activation, as well as increased activation of downstream p38 effector proteins .
Pharmacokinetics
Its solubility in water and dmso suggests that it may have good bioavailability
Result of Action
The inhibition of SHP-1 and SHP-2 by NSC87877 has several cellular effects. It has been shown to significantly reduce cell viability and proliferation in various cell lines . Moreover, it can induce apoptosis in neuroblastoma cell lines, which is partially mediated by the activation of the p53 and p38 MAPK tumor-suppressor pathways .
Biochemical Analysis
Biochemical Properties
NSC87877 interacts with SHP-1 and SHP-2 protein tyrosine phosphatases, inhibiting their activity . The inhibition of these enzymes by NSC87877 can influence various biochemical reactions, particularly those involved in signal transduction pathways .
Cellular Effects
NSC87877 has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been reported to inhibit EGF-induced Erk1/2 activation in HEK293 cells and significantly reduce cell viability/proliferation . In human megakaryoblastic cells, the combination of stem cell factor and NSC87877 has been shown to enhance c-Kit mediated proliferation .
Molecular Mechanism
The molecular mechanism of NSC87877 involves its binding to SHP-1 and SHP-2 protein tyrosine phosphatases, inhibiting their activity . This inhibition can lead to changes in downstream signaling pathways, affecting gene expression and cellular functions .
Metabolic Pathways
NSC87877 is involved in the regulation of tyrosine phosphatase activity, which plays a key role in various metabolic pathways . By inhibiting SHP-1 and SHP-2, NSC87877 can influence the activity of these pathways, potentially affecting metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NSC87877 involves multiple steps, starting with the preparation of the core quinoline structure. The key steps include:
Formation of the quinoline core: This is typically achieved through a cyclization reaction involving aniline derivatives and carbonyl compounds.
Introduction of sulfonic acid groups: Sulfonation reactions are used to introduce sulfonic acid groups at specific positions on the quinoline ring.
Azo coupling:
Industrial Production Methods
Industrial production of NSC87877 follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors for sulfonation and azo coupling reactions, ensuring high yield and purity .
Chemical Reactions Analysis
Types of Reactions
NSC87877 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the azo group to an amine group.
Substitution: The sulfonic acid groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.
Substitution: Nucleophiles like amines and thiols are commonly used for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
NSC87877 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of protein tyrosine phosphatases.
Biology: Investigated for its role in modulating cellular signaling pathways, particularly those involving SHP-1 and SHP-2.
Medicine: Explored as a potential therapeutic agent for diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of new drugs and therapeutic strategies
Comparison with Similar Compounds
Similar Compounds
SHP099: Another inhibitor of SHP-2, but with different selectivity and potency.
PHPS1: Inhibits SHP-2 but has a different chemical structure.
Uniqueness
NSC87877 is unique due to its high potency and selectivity for SHP-1 and SHP-2, making it a valuable tool for studying these enzymes and their roles in cellular signaling .
Properties
CAS No. |
56932-43-5 |
---|---|
Molecular Formula |
C19H13N3NaO7S2 |
Molecular Weight |
482.4 g/mol |
IUPAC Name |
disodium;8-hydroxy-7-[(6-sulfonatonaphthalen-2-yl)diazenyl]quinoline-5-sulfonate |
InChI |
InChI=1S/C19H13N3O7S2.Na/c23-19-16(10-17(31(27,28)29)15-2-1-7-20-18(15)19)22-21-13-5-3-12-9-14(30(24,25)26)6-4-11(12)8-13;/h1-10,23H,(H,24,25,26)(H,27,28,29); |
InChI Key |
JGHSFFGQVHEVMM-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C(C(=C2N=C1)O)N=NC3=CC4=C(C=C3)C=C(C=C4)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Canonical SMILES |
C1=CC2=C(C=C(C(=C2N=C1)O)N=NC3=CC4=C(C=C3)C=C(C=C4)S(=O)(=O)O)S(=O)(=O)O.[Na] |
Key on ui other cas no. |
56932-43-5 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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